2,6-Difluoro-3-methoxyphenylboronic acid

説明

Molecular Architecture and Stereoelectronic Configuration

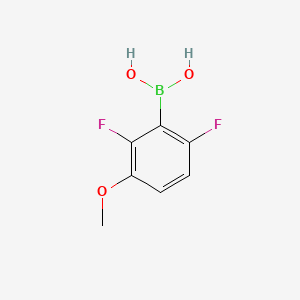

The molecular structure of 2,6-difluoro-3-methoxyphenylboronic acid features a benzene ring bearing three distinct substituents that create a unique stereoelectronic environment. The boronic acid group (-B(OH)₂) is attached directly to the aromatic ring, while fluorine atoms occupy the ortho positions (2,6) relative to the boron center, and a methoxy group (-OCH₃) is positioned at the 3-carbon. This substitution pattern generates significant steric and electronic effects that influence the compound's overall molecular geometry and reactivity profile. The fluorine substituents, being highly electronegative, withdraw electron density from the aromatic system through inductive effects, which contrasts with the electron-donating character of the methoxy group through resonance effects.

The canonical Simplified Molecular Input Line Entry System representation of the compound is B(C1=C(C=CC(=C1F)OC)F)(O)O, which clearly illustrates the connectivity pattern and functional group arrangement. The International Chemical Identifier string InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 provides a comprehensive description of the molecular structure, including the positioning of all atoms and their connectivity relationships. The stereoelectronic configuration is further characterized by the International Chemical Identifier Key WSRQWTCBDHWVGY-UHFFFAOYSA-N, which serves as a unique structural identifier for this specific molecular arrangement.

The electronic configuration of this molecule is particularly noteworthy due to the opposing electronic effects of the substituents. The fluorine atoms at positions 2 and 6 create a strong electron-withdrawing environment that affects the electron density distribution across the aromatic ring and influences the properties of the boronic acid functionality. Conversely, the methoxy group at position 3 provides electron density through resonance donation, creating a complex electronic landscape that affects both the chemical reactivity and physical properties of the compound. This unique combination of substituents results in a molecule with distinctive polarization patterns and reactivity characteristics that differentiate it from other phenylboronic acid derivatives.

特性

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRQWTCBDHWVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382449 | |

| Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870779-02-5 | |

| Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-methoxyphenylboronic acid can be synthesized through several methods. One common route involves the borylation of 2,6-difluoro-3-methoxyphenyl halides using boronic acid derivatives . The reaction typically requires a palladium catalyst and

生物活性

2,6-Difluoro-3-methoxyphenylboronic acid (DFMBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. This article reviews the biological activity of DFMBA, including its mechanisms of action, applications in cancer therapy, and antibacterial properties.

- Molecular Formula : C₇H₇B F₂O₃

- Molecular Weight : 187.94 g/mol

- CAS Number : 870779-02-5

DFMBA functions primarily through its ability to bind to various biomolecules, including proteins and enzymes. The boronic acid moiety allows DFMBA to form reversible covalent bonds with diols, which is crucial for its biological activity. This property has been exploited in developing inhibitors for various enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the role of DFMBA as a potential anticancer agent. It has been investigated for its inhibitory effects on serine/threonine kinases such as Pim-1, Pim-2, and Pim-3, which are implicated in the proliferation and survival of cancer cells.

Case Studies

- Pim Kinase Inhibition :

- Mechanism Insights :

Antibacterial Activity

DFMBA has also been evaluated for its antibacterial properties. Preliminary studies suggest that derivatives of DFMBA exhibit significant activity against various bacterial strains.

Antibacterial Efficacy

- In vitro tests have shown that DFMBA derivatives can effectively inhibit the growth of Escherichia coli and Bacillus cereus, indicating potential applications in treating bacterial infections .

Research Findings Summary

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity

- Boronic acids, including 2,6-difluoro-3-methoxyphenylboronic acid, have been investigated for their potential as proteasome inhibitors in cancer therapy. They can interfere with the ubiquitin-proteasome pathway, which is crucial for regulating protein degradation in cells. This mechanism has been shown to induce apoptosis in cancer cells .

- Antibacterial Properties

- Diabetes Diagnostics

Synthetic Applications

- Suzuki-Miyaura Coupling Reactions

- Synthesis of Pharmaceutical Compounds

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell lines by inducing cell cycle arrest at the G2/M phase. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Antibacterial Activity

Research reported in Antimicrobial Agents and Chemotherapy investigated the efficacy of boronic acids against biofilm-forming bacteria. The results indicated that this compound significantly reduced biofilm formation and bacterial viability in vitro, suggesting its utility in treating infections caused by resistant bacteria .

Data Table: Summary of Applications

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The reactivity and applications of boronic acids are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Suppliers |

|---|---|---|---|---|---|

| 2,6-Difluoro-3-methoxyphenylboronic acid | 870779-02-5 | C₇H₇BF₂O₃ | 187.94 | ≥95% | Aladdin, TCI |

| 2,6-Difluoro-3-ethoxyphenylboronic acid | 849062-00-6 | C₈H₉BF₂O₃ | 202.97 | N/A | TCI Chemicals |

| 2,6-Difluoro-3-isopropoxyphenylboronic acid | 849062-04-0 | C₉H₁₁BF₂O₃ | 216.99 | N/A | Combi-Blocks |

| 2,6-Difluoro-4-methoxyphenylboronic acid | 406482-20-0 | C₇H₇BF₂O₃ | 187.94 | 98% | Combi-Blocks |

Key Observations:

Substituent Position: The 3-methoxy group in the target compound creates steric hindrance near the boronic acid moiety, which may reduce coupling efficiency compared to the 4-methoxy isomer (CAS 406482-20-0). However, the electron-withdrawing fluorine atoms at 2- and 6-positions activate the boronic acid for reactions .

Alkoxy Group Variations :

- Replacing methoxy with ethoxy (C₈H₉BF₂O₃) or isopropoxy (C₉H₁₁BF₂O₃) increases molecular weight and steric bulk, which could impede cross-coupling reactions due to reduced accessibility of the boron atom .

Halogen Substitutions :

Physicochemical Properties and Reactivity

Table 2: Reactivity and Stability

Key Findings:

- The pinacol ester (CAS 2121514-34-7) of the target compound offers improved stability, with a molecular weight of 270.08 g/mol , but requires an additional deprotection step for use in couplings .

- 3-Isopropoxy and 3-propoxy analogues are less commonly used due to synthetic challenges and lower commercial availability .

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-3-methoxyphenylboronic acid, and how do substituents influence the reaction efficiency?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The fluorine substituents at the 2- and 6-positions and the methoxy group at the 3-position require careful optimization of reaction conditions (e.g., catalyst choice, base, and solvent) due to their electron-withdrawing and steric effects. For instance, bulky ligands may mitigate steric hindrance from the fluorine atoms .

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BF₂O₃ | |

| Purity (Typical) | ≥98% |

Q. What analytical techniques are most effective for characterizing this compound?

Characterization relies on:

Q. How is this compound utilized in medicinal chemistry or materials science?

It serves as a key intermediate in synthesizing fluorinated aromatic systems, particularly in drug discovery (e.g., kinase inhibitors) and optoelectronic materials. The fluorine atoms enhance metabolic stability and bioavailability in pharmaceuticals, while the methoxy group can direct regioselectivity in cross-couplings .

Advanced Research Questions

Q. How do the electronic properties of fluorine and methoxy substituents affect reactivity in cross-coupling reactions?

The 2,6-difluoro groups exert strong electron-withdrawing effects, increasing the electrophilicity of the boronic acid and accelerating transmetalation in Suzuki reactions. Conversely, the 3-methoxy group donates electron density via resonance, potentially stabilizing intermediates. Computational studies (e.g., DFT) are recommended to quantify these effects .

Comparative Reactivity :

| Substituent Pattern | Relative Reactivity | Application Example |

|---|---|---|

| 2,6-Difluoro-3-methoxy | High | Drug candidate scaffolds |

| Non-fluorinated analogs | Moderate | Basic coupling reactions |

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Thermal Stability : Decomposition occurs above 332.7°C (boiling point), making it suitable for high-temperature reactions .

- Moisture Sensitivity : Boronic acids are prone to hydrolysis; store under inert atmosphere (argon) at 2–8°C .

- pH Sensitivity : Stability decreases in strongly acidic/basic conditions due to boronate ester formation or protodeboronation.

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

Discrepancies may arise from differences in synthetic batches or analytical methods. Recommendations:

- Validate NMR spectra against PubChem or commercial catalogs (e.g., Combi-Blocks) .

- Reproduce reactions using standardized protocols (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to ensure consistency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。